Isosorbide Mononitrate

説明

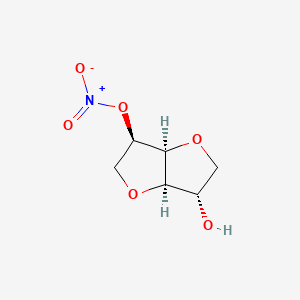

Isosorbide mononitrate is a nitrate ester and a glucitol derivative. It has a role as a nitric oxide donor and a vasodilator agent.

This compound is an organic nitrate with vasodilating properties. It is an anti-anginal agent that works by relaxing the smooth muscles of both arteries and veins, but but predominantly veins to reduce cardiac preload. This compound is an active metabolite of [isosorbide dinitrate]. Like other organic nitrates, this compound acts as a prodrug for its active metabolite, [nitric oxide], which mediates the therapeutic action of this compound. This compound has a longer duration of action than [nitroglycerin] due to its slow onset of absorption and metabolism. First approved by the FDA in 1991, this compound is used for the prevention and management of angina pectoris caused by coronary artery disease; however, the onset of action of orally-administered this compound is not rapid enough to offset an acute anginal episode. It is available in oral tablets generically and under the brand name ISMO and Monoket. The extended-release forms of the drug are also available generically and under the brand name Imdur.

This compound is a Nitrate Vasodilator. The physiologic effect of this compound is by means of Vasodilation.

This compound is the mononitrate salt form of isosorbide, an organic nitrate with vasodilator activity. This compound relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle, resulting in dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition, this compound relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 8 investigational indications.

for prevention of angina pectoris; structure given in first source; a Russian drug

See also: Isosorbide (salt form of).

Structure

3D Structure

特性

IUPAC Name |

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXYYJSYQOXTPL-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO6 | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023176 | |

| Record name | Isosorbide 5-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isosorbide-5-mononitrate is a crystalline solid. It is very flammable and may be toxic by ingestion., Solid | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.70e+01 g/L | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16051-77-7 | |

| Record name | ISOSORBIDE-5-MONONITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19165 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isosorbide mononitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16051-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosorbide mononitrate [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016051777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isosorbide mononitrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ISOSORBIDE MONONITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758619 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isosorbide 5-mononitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isosorbide mononitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSORBIDE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX1OH63030 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88 - 91 °C | |

| Record name | Isosorbide Mononitrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015155 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isosorbide mononitrate signaling pathways in vascular smooth muscle

An In-depth Technical Guide to Isosorbide Mononitrate Signaling in Vascular Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (ISMN) is an organic nitrate widely used for the prevention and management of angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory effects, which reduce cardiac preload and afterload, thereby decreasing myocardial oxygen demand.[3][4] The primary mechanism of action involves the relaxation of vascular smooth muscle cells (VSMCs).[1][5] This guide provides a detailed examination of the core signaling pathways activated by ISMN in VSMCs, presents quantitative data on its effects, and outlines key experimental protocols for investigating these mechanisms.

Core Signaling Pathway: Nitric Oxide (NO) -> sGC -> cGMP -> PKG

The pharmacological action of ISMN is initiated by its conversion to the active signaling molecule, nitric oxide (NO).[5][6] Unlike isosorbide dinitrate, which requires enzymatic transformation, ISMN can release NO through a non-enzymatic process.[5] This NO release is the rate-limiting step for its vasodilatory action.

Once formed, NO diffuses from the endothelium or is generated within the VSMC and activates its primary receptor, soluble guanylyl cyclase (sGC).[3][7] sGC is a heterodimeric enzyme that, upon binding with NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][7]

The subsequent elevation in intracellular cGMP concentration is the pivotal event in the signaling cascade.[8] cGMP activates cGMP-dependent protein kinase (PKG), a serine/threonine kinase that phosphorylates numerous downstream target proteins, ultimately leading to vasodilation.[1][9]

Caption: The central signaling cascade of this compound (ISMN) in vascular smooth muscle cells.

Downstream Mechanisms of Vasodilation

Activated PKG orchestrates VSMC relaxation through multiple parallel mechanisms that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile apparatus to Ca²⁺.

-

Reduction of Intracellular Calcium: PKG phosphorylates and activates the large-conductance Ca²⁺-activated potassium (BKca) channel, leading to K⁺ efflux and membrane hyperpolarization.[10] This hyperpolarization closes voltage-dependent L-type Ca²⁺ channels, reducing Ca²⁺ influx.[10] PKG also promotes Ca²⁺ sequestration into the sarcoplasmic reticulum by phosphorylating phospholamban, which relieves its inhibition of the SERCA pump, and enhances Ca²⁺ extrusion from the cell via the plasma membrane Ca²⁺-ATPase (PMCA) pump.[1]

-

Desensitization of Contractile Machinery: PKG phosphorylates and activates myosin light chain phosphatase (MLCP).[1] Activated MLCP dephosphorylates the myosin light chain (MLC), leading to the dissociation of actin-myosin cross-bridges and subsequent muscle relaxation.[1]

Caption: Downstream effector pathways activated by Protein Kinase G (PKG) to induce vasodilation.

Quantitative Data

The vasodilatory effect of ISMN is concentration-dependent and directly correlates with increases in intracellular cGMP levels.

| Compound | Preparation | Concentration | Effect | Reference |

| Isosorbide-2-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation | [8] |

| Isosorbide-5-mononitrate | Isolated dog aorta | 1 µM - 1 mM | Concentration-dependent relaxation (less potent than IS-2-MN) | [8] |

| Isosorbide-2-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels | [8] |

| Isosorbide-5-mononitrate | Isolated dog aorta | 1 mM | Significant increase in cGMP levels (less potent than IS-2-MN) | [8] |

| Sodium Nitroprusside (SNP) | Rat pulmonary artery | 1 µM | cGMP level: 66.19 ± 7.18 pmol/mg protein (control) | [11] |

| SNP (after L-NAME treatment) | Rat pulmonary artery | 1 µM | cGMP level: 271.8 ± 39.93 pmol/mg protein (sensitized) | [11] |

Experimental Protocols

Measurement of Intracellular cGMP Levels

Principle: To quantify the concentration of cGMP in VSMCs following stimulation with ISMN. This is commonly achieved using competitive immunoassays (e.g., Radioimmunoassay - RIA, ELISA) or real-time fluorescent biosensors.[12][13]

Protocol (General Principle for Immunoassay):

-

Cell Culture & Treatment: Culture VSMCs to near confluence. Induce quiescence by serum starvation. Treat cells with desired concentrations of ISMN for specified time points.

-

Lysis: Terminate the reaction by rapidly aspirating the medium and lysing the cells with an appropriate buffer (e.g., 0.1 M HCl or trichloroacetic acid) to precipitate proteins and prevent cGMP degradation by phosphodiesterases.

-

Sample Preparation: Centrifuge the lysate to pellet protein debris. Collect the supernatant containing cGMP. Samples may require purification or acetylation to increase assay sensitivity.

-

Quantification: Perform the cGMP immunoassay according to the manufacturer's instructions. This typically involves competition between the cGMP in the sample and a labeled cGMP standard for a limited number of anti-cGMP antibody binding sites.

-

Data Analysis: Generate a standard curve using known concentrations of cGMP. Determine the cGMP concentration in the samples by interpolating their signal on the standard curve. Normalize the results to total protein content from the cell lysate.[14]

Assessment of Vasodilation using Wire Myography

Principle: To measure the isometric tension of isolated small arteries ex vivo in response to ISMN, providing a direct functional assessment of its vasodilatory capacity.[12]

Protocol:

-

Vessel Dissection: Isolate resistance arteries (e.g., mesenteric or coronary) from a model organism and place them in cold, oxygenated physiological salt solution (PSS).

-

Mounting: Cut the artery into small rings (approx. 2 mm in length) and mount them on two fine wires in the jaws of a wire myograph. One wire is attached to a force transducer and the other to a micrometer.

-

Normalization: Stretch the vessel to its optimal resting tension, which corresponds to a physiological transmural pressure. Allow the vessel to equilibrate.

-

Viability Check: Test the vessel's contractile viability by stimulating it with a high-potassium solution or a vasoconstrictor agent like phenylephrine or endothelin-1.

-

Vasodilation Assay: Pre-constrict the arterial ring with an agonist. Once a stable contractile plateau is reached, add cumulative concentrations of ISMN to the bath.

-

Data Recording: Record the changes in isometric tension. Express the relaxation response as a percentage of the pre-constriction tension.[12]

Western Blot Analysis for VASP Phosphorylation

Principle: To detect the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a specific and reliable marker of PKG activation in VSMCs.[15][16]

Protocol:

-

Sample Preparation: Treat VSMCs with ISMN as described in 5.1. Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane using a suitable blocking agent, such as bovine serum albumin (BSA), as milk can interfere with phospho-antibody detection.[17]

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for VASP phosphorylated at Ser239 (pVASP-S239).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Wash the membrane thoroughly. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity. To ensure equal loading, the membrane can be stripped and re-probed for total VASP or a housekeeping protein like GAPDH.[18]

Caption: A streamlined workflow for detecting PKG activation via VASP phosphorylation using Western blot.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Principle: To visualize and quantify changes in [Ca²⁺]i in response to ISMN using fluorescent Ca²⁺ indicators. A decrease in [Ca²⁺]i is a key outcome of the ISMN signaling pathway.

Protocol (using Fura-2 AM):

-

Cell Preparation: Grow VSMCs on glass coverslips suitable for microscopy.

-

Dye Loading: Load the cells with the ratiometric Ca²⁺ indicator Fura-2 AM (acetoxymethyl ester). The AM ester allows the dye to cross the cell membrane. Incubate to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.[19][20]

-

Washing: Wash the cells with a physiological buffer (e.g., HEPES-buffered saline) to remove extracellular dye.

-

Imaging: Mount the coverslip on a fluorescence imaging microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths.

-

Baseline Measurement: Record the baseline fluorescence emission at 510 nm for both excitation wavelengths in resting cells.

-

Stimulation: Perfuse the cells with a solution containing ISMN or a direct NO donor.

-

Data Acquisition: Continuously record the fluorescence intensity at 510 nm while alternating excitation between 340 nm and 380 nm.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is directly proportional to the [Ca²⁺]i. Calibrate the ratio to absolute Ca²⁺ concentrations if required.[19][20]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. ahajournals.org [ahajournals.org]

- 8. Effects of isosorbide-5-mononitrate and isosorbide-2-mononitrate on isolated dog aorta: vascular relaxation and increase in cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of protein kinase G in nitric oxide- and cGMP-induced relaxation of newborn ovine pulmonary veins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidant Sensing by Protein Kinases A and G Enables Integration of Cell Redox State with Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of protein kinase G in nitric oxide deficiency-induced supersensitivity to nitrovasodilator in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-Time Monitoring the Spatiotemporal Dynamics of Intracellular cGMP in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

In vitro vasodilation effects of isosorbide mononitrate

An In-Depth Technical Guide on the In Vitro Vasodilation Effects of Isosorbide Mononitrate

Introduction

This compound (ISMN), the major active metabolite of isosorbide dinitrate, is an organic nitrate widely utilized for the prevention and treatment of angina pectoris.[1][2] Its therapeutic efficacy stems from its potent vasodilatory properties, which reduce cardiac preload and afterload, thereby decreasing myocardial oxygen demand.[3][4][5] This technical guide provides a comprehensive overview of the in vitro vasodilation effects of ISMN, focusing on its core mechanism of action, quantitative dose-response data, and the standard experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and cardiovascular medicine.

Core Mechanism of Action: The Nitric Oxide-cGMP Pathway

The primary mechanism underlying the vasodilatory effect of this compound is the relaxation of vascular smooth muscle, a process initiated by its conversion to nitric oxide (NO).[3][5][6] Unlike other organic nitrates like nitroglycerin, ISMN releases NO through a non-enzymatic process.[4] This released NO, a potent signaling molecule, diffuses into the vascular smooth muscle cells.[7]

Within the smooth muscle cells, NO activates the enzyme soluble guanylate cyclase (sGC).[4][6][8][9] The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4][9] The subsequent elevation in intracellular cGMP levels is a critical step, as cGMP acts as a second messenger that orchestrates smooth muscle relaxation.[3][10] It achieves this primarily by activating cGMP-dependent protein kinase G (PKG), which in turn phosphorylates multiple downstream targets.[3][6] This cascade leads to a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, ultimately resulting in the relaxation of the muscle cells and vasodilation.[6][7][11]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Mechanism of vasodilation by nitrates: role of cyclic GMP [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrovasodilator - Wikipedia [en.wikipedia.org]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

Isosorbide Mononitrate's Role in the cGMP Signaling Cascade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isosorbide mononitrate (ISMN) is a widely prescribed anti-anginal agent that exerts its therapeutic effects primarily through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning ISMN's action, focusing on its role as an NO donor, the subsequent activation of soluble guanylate cyclase (sGC), and the downstream signaling events mediated by cGMP and protein kinase G (PKG). The document details the vasodilation effects of ISMN, supported by quantitative data where available, and provides in-depth experimental protocols for key assays used to investigate this pathway. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ISMN's pharmacology and its interaction with the cGMP signaling pathway.

Mechanism of Action: From Prodrug to Physiological Response

This compound is a prodrug that, once metabolized, releases nitric oxide (NO), a potent vasodilator.[1][2] The primary mechanism of action involves the activation of the cGMP signaling pathway in vascular smooth muscle cells, leading to vasodilation and reduced cardiac preload and afterload.[1][2]

The key steps in this cascade are:

-

Biotransformation to Nitric Oxide: this compound undergoes enzymatic and non-enzymatic conversion to release NO. While the precise enzymatic pathways for ISMN are not as fully elucidated as for other nitrates like nitroglycerin (which is metabolized by mitochondrial aldehyde dehydrogenase), it is understood that this conversion is crucial for its pharmacological activity.[3][4]

-

Activation of Soluble Guanylate Cyclase (sGC): The released NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][2] This binding induces a conformational change in sGC, leading to its activation.

-

Synthesis of Cyclic GMP (cGMP): Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] This step represents a critical amplification point in the signaling cascade.

-

Activation of Protein Kinase G (PKG): cGMP acts as a second messenger and allosterically activates cGMP-dependent protein kinase (PKG).[5][6]

-

Phosphorylation of Downstream Targets and Vasodilation: Activated PKG phosphorylates several downstream target proteins in vascular smooth muscle cells, which collectively lead to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. Key phosphorylated targets include:

-

Phospholamban: Phosphorylation of phospholamban leads to the activation of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), which sequesters calcium from the cytosol into the sarcoplasmic reticulum.

-

Inositol Trisphosphate (IP3) Receptor: PKG can phosphorylate and inhibit the IP3 receptor, reducing calcium release from the sarcoplasmic reticulum.

-

Calcium-activated Potassium Channels (BKCa): PKG can activate these channels, leading to hyperpolarization of the cell membrane and subsequent closure of voltage-gated calcium channels.

-

Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, which dephosphorylates the myosin light chain, leading to smooth muscle relaxation.

-

Vasodilator-Stimulated Phosphoprotein (VASP): VASP is a key substrate of PKG, and its phosphorylation state is often used as a biomarker for NO/cGMP signaling activity.[7]

-

The culmination of these events is the relaxation of vascular smooth muscle, resulting in vasodilation. The vasodilatory effects of ISMN are more pronounced on veins than on arteries, leading to a significant reduction in preload.[8]

Quantitative Data on the cGMP Signaling Cascade

The following tables summarize quantitative data related to the effects of organic nitrates on the cGMP signaling pathway. It is important to note that direct dose-response data for this compound on cGMP levels and VASP phosphorylation in a tabular format is limited in the publicly available literature. Therefore, data from studies on the closely related compound, isosorbide dinitrate (ISDN), are included to provide a quantitative perspective.

Table 1: Effect of Isosorbide Dinitrate on cGMP Levels in Bovine Coronary Arterial Strips

| ISDN Concentration (M) | Mean cGMP Level (pmol/mg protein) ± SEM |

| 0 (Control) | 0.25 ± 0.05 |

| 10⁻⁸ | 0.45 ± 0.08 |

| 10⁻⁷ | 1.20 ± 0.20 |

| 10⁻⁶ | 2.50 ± 0.35 |

| 10⁻⁵ | 4.80 ± 0.60 |

| 10⁻⁴ | 6.20 ± 0.75 |

Data adapted from a study on isosorbide dinitrate (ISDN) and presented for illustrative purposes due to the limited availability of direct quantitative data for this compound. The original study presented this data graphically.[9]

Table 2: Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation in Human Platelets

| Treatment | VASP Phosphorylation (Ser239) (% of maximal stimulation) |

| Basal | 10-20% |

| Prostaglandin E1 (PGE1) | 80-90% |

| Sodium Nitroprusside (SNP) (NO donor) | 70-85% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on the cGMP signaling cascade.

Measurement of cGMP Levels using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a competitive ELISA to quantify cGMP levels in cell lysates or tissue homogenates.[10][11][12]

Materials:

-

cGMP ELISA Kit (commercially available)

-

Cell or tissue samples treated with this compound or vehicle control

-

Lysis buffer (e.g., 0.1 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Standard laboratory equipment (pipettes, tubes, vortexer, centrifuge)

Procedure:

-

Sample Preparation:

-

Cell Culture: After treatment, aspirate the culture medium and lyse the cells with 0.1 M HCl. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Tissue Homogenates: Homogenize the tissue in an appropriate lysis buffer on ice. Centrifuge the homogenate to pellet debris and collect the supernatant.

-

-

Assay Procedure (following a typical commercial kit protocol):

-

Prepare cGMP standards and samples. If necessary, acetylate standards and samples to increase assay sensitivity.

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add cGMP-horseradish peroxidase (HRP) conjugate to each well.

-

Add anti-cGMP antibody to each well.

-

Incubate the plate, typically for 2 hours at room temperature with gentle shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate to allow color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

-

Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the sample.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is the mechanism of Isosorbide? [synapse.patsnap.com]

- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 4. A common enzyme may be responsible for the conversion of organic nitrates to nitric oxide in vascular microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cGMP-dependent protein kinase in development of tolerance to nitroglycerine in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Concentration and time-dependent relationships between isosorbide dinitrate-induced relaxation and formation of cyclic GMP in coronary arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bioscience.co.uk [bioscience.co.uk]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. cGMP(Cyclic GMP) ELISA Kit - Elabscience® [elabscience.com]

Methodological & Application

Application Note: Quantification of Isosorbide Mononitrate in Human Plasma using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isosorbide-5-mononitrate (5-ISMN) is an organic nitrate vasodilator widely used in the treatment of angina pectoris.[1][2] Accurate quantification of 5-ISMN in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of isosorbide mononitrate in human plasma. The described protocol utilizes a simple liquid-liquid extraction (LLE) procedure for sample preparation and offers high sensitivity with a low limit of quantification.

Experimental Protocols

1. Materials and Reagents

-

Isosorbide-5-mononitrate (5-ISMN) reference standard

-

¹³C₆-5-ISMN (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Drug-free human plasma

2. Preparation of Solutions

-

Stock Solutions: Prepare stock solutions of 5-ISMN and ¹³C₆-5-ISMN in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL and 0.5 mg/mL, respectively.[2]

-

Working Solutions:

-

Prepare 5-ISMN working solutions by diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium acetate to achieve the desired concentrations for calibration standards and quality control samples.[2]

-

Prepare the internal standard working solution by diluting the ¹³C₆-5-ISMN stock solution with the same diluent to a final concentration of 1000 ng/mL.[2]

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking drug-free human plasma with the appropriate 5-ISMN working solutions to obtain final concentrations ranging from 5.00 to 1000 ng/mL (e.g., 5.00, 10.0, 25.0, 50.0, 100, 250, 500, and 1000 ng/mL).[1][2]

-

Prepare QC samples at low, medium, and high concentrations (e.g., 8.00, 80.0, and 800 ng/mL) in the same manner.[2]

-

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw frozen plasma samples at room temperature.

-

Pipette 50 µL of plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.[1][2]

-

Add 50 µL of the internal standard working solution (1000 ng/mL ¹³C₆-5-ISMN).[2]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 13,000 rpm for 5 minutes.[1]

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.[1]

Data Presentation

Table 1: HPLC-MS/MS Chromatographic Conditions

| Parameter | Condition |

| HPLC System | LC-20A (Shimadzu) or equivalent[1] |

| Column | ZORBAX XDB-C18 (4.6 x 50 mm, 5 µm)[1] |

| Guard Column | ZORBAX Eclipse XDB-C18 (4.6 x 12.5 mm, 5 µm)[1] |

| Mobile Phase | Acetonitrile and 2 mM ammonium acetate in water (90:10, v/v)[1] |

| Elution Mode | Isocratic[1] |

| Flow Rate | Not specified, typically 0.5-1.0 mL/min for similar columns |

| Injection Volume | 5 µL[1] |

| Autosampler Temp. | 4°C[1] |

| Total Run Time | 3.5 minutes[1] |

| Mass Spectrometer | API 4000 tandem mass spectrometer or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode can be optimized[1] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1] |

Table 2: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5.00–1000 ng/mL[1][3] |

| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL[1][3] |

| Intra-batch Precision (%RSD) | 2.4% to 6.6%[1][3] |

| Inter-batch Precision (%RSD) | 2.4% to 6.6%[1][3] |

| Intra-batch Accuracy (%RE) | -8.8% to 7.1%[1][3] |

| Inter-batch Accuracy (%RE) | -8.8% to 7.1%[1][3] |

| Mean Extraction Recovery | 87.0%[1][3] |

| Mean Matrix Effect | 102.0%[1][3] |

Experimental Workflow Visualization

Caption: Experimental workflow for the quantification of this compound in plasma.

References

- 1. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Determination of Isosorbide-5-Mononitrate in Human Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Isosorbide Mononitrate's Effects on Myocardial Ischemia in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic effects of isosorbide mononitrate (ISMN) on myocardial ischemia. The following sections detail the rationale for model selection, experimental protocols for inducing ischemia and assessing outcomes, and data presentation formats to facilitate robust and reproducible research.

Introduction to Animal Models of Myocardial Ischemia

Animal models are indispensable tools for elucidating the pathophysiology of myocardial ischemia and for the preclinical evaluation of novel therapeutic agents like this compound. The choice of animal model depends on the specific research question, with rodents (mice and rats) being frequently used for genetic manipulation and high-throughput screening, while larger animals (rabbits, dogs, and pigs) offer closer physiological and anatomical resemblance to humans.

The most common method for inducing myocardial ischemia in these models is the ligation of a major coronary artery, typically the left anterior descending (LAD) artery. This procedure can be either permanent, mimicking a non-reperfused myocardial infarction, or transient, followed by a period of reperfusion to model ischemia-reperfusion (I/R) injury.

This compound: Mechanism of Action in Myocardial Ischemia

This compound is an organic nitrate that exerts its therapeutic effects through its conversion to nitric oxide (NO). NO is a potent vasodilator that activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG). The downstream effects of PKG activation include a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and vasodilation.

In the context of myocardial ischemia, the primary benefits of ISMN are:

-

Venodilation: Reduces venous return to the heart (preload), thereby decreasing myocardial wall stress and oxygen demand.

-

Arterial vasodilation: At higher doses, ISMN can dilate arteries, reducing the resistance against which the heart has to pump (afterload).

-

Coronary vasodilation: Dilates coronary arteries, potentially increasing blood flow to ischemic regions, particularly through collateral vessels.

Experimental Protocols

The following are detailed protocols for inducing myocardial ischemia and assessing the effects of this compound in rodent models.

Myocardial Ischemia-Reperfusion Injury Model in Rats

This protocol describes the induction of myocardial ischemia by transient ligation of the left anterior descending (LAD) coronary artery, followed by reperfusion.

Application Notes and Protocols: Isosorbide Mononitrate-Induced Vasodilation in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and measuring vasodilation in response to isosorbide mononitrate (ISMN) in a rat model. The information is intended for use by researchers in pharmacology and drug development.

Introduction

This compound is an organic nitrate that causes vasodilation by donating nitric oxide (NO).[1][2] This mechanism is pivotal in the treatment of conditions like angina pectoris.[1][2] In vascular smooth muscle, ISMN is converted to NO, which then activates guanylate cyclase.[3][4] This enzyme increases the levels of cyclic guanosine monophosphate (cGMP), a second messenger that orchestrates smooth muscle relaxation and subsequent vasodilation.[3][4] The primary therapeutic effects of this vasodilation are a reduction in cardiac preload and afterload, which decreases the oxygen demand of the heart.[2][3] Understanding the in vivo effects of ISMN in animal models is a critical step in the development and evaluation of novel cardiovascular therapies.

Signaling Pathway of this compound

The vasodilatory effect of this compound is initiated by its conversion to nitric oxide. This triggers a signaling cascade that results in the relaxation of vascular smooth muscle.

Caption: Signaling cascade of this compound-induced vasodilation.

Experimental Protocols

In Vivo Vasodilation Measurement Using High-Resolution Ultrasound

This protocol describes a non-invasive method to measure vasodilation in the femoral artery of anesthetized rats.

Materials:

-

Male Wistar rats (250-300g)

-

This compound solution (sterile, for injection)

-

Anesthetic (e.g., isoflurane or pentobarbital)

-

High-resolution ultrasound system with a vascular probe (e.g., 35 MHz)

-

Animal handling and surgical tools

-

Physiological monitoring equipment (ECG, temperature)

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and ensure a stable plane of anesthesia is maintained throughout the experiment.

-

Place the animal in a supine position on a heating pad to maintain body temperature.

-

Secure the limbs and apply ophthalmic ointment to prevent corneal drying.

-

Remove the fur over the femoral artery region using a depilatory cream.

-

-

Ultrasound Imaging:

-

Apply ultrasound gel to the exposed skin over the femoral artery.

-

Using the high-resolution ultrasound probe, obtain a clear longitudinal view of the femoral artery.

-

Optimize the image to clearly visualize the vessel walls.

-

Use pulsed-wave Doppler to confirm arterial flow (pulsatile) versus venous flow (continuous).[5]

-

-

Baseline Measurement:

-

Record baseline images and Doppler flow velocity of the femoral artery for a stable period (e.g., 5-10 minutes).

-

Measure the baseline arterial diameter from the B-mode images.

-

-

Drug Administration:

-

Administer a bolus injection of this compound via a cannulated vein (e.g., jugular or tail vein). Dose ranges can be guided by hypotensive effect studies, starting with lower doses and titrating up (e.g., 0.25-250 mg/kg bolus injection).[6]

-

-

Post-Dose Measurement:

-

Continuously record the femoral artery diameter and blood flow velocity for at least 30-60 minutes post-injection.

-

The peak vasodilatory effect is typically observed within the first few hours.[1]

-

-

Data Analysis:

-

Measure the arterial diameter at multiple time points post-dose.

-

Calculate the percentage change in diameter from baseline to determine the degree of vasodilation.

-

Analyze changes in blood flow velocity and calculate shear stress if required.

-

Ex Vivo Vasodilation Measurement Using Isolated Aortic Rings

This protocol outlines the measurement of vasodilation in isolated rat aortic rings, allowing for the direct assessment of vascular smooth muscle response.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Krebs-Henseleit buffer

-

Phenylephrine or other vasoconstrictors

-

Organ bath system with force transducers

-

Dissection tools

Procedure:

-

Aorta Isolation:

-

Euthanize the rat via an approved method.

-

Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer.

-

Clean the aorta of surrounding connective and adipose tissue.

-

-

Ring Preparation:

-

Mounting:

-

Mount the aortic rings in an organ bath filled with Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Attach one end of the ring to a fixed hook and the other to a force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate under a resting tension of approximately 2g for 60-90 minutes, replacing the buffer every 15-20 minutes.

-

Induce a stable contraction with a vasoconstrictor such as phenylephrine.

-

-

ISMN Application:

-

Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Construct a dose-response curve to determine the potency (EC50) of this compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for both in vivo and ex vivo experiments.

Caption: Workflow for in vivo and ex vivo vasodilation studies.

Data Presentation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: In Vivo Vasodilation Data

| Parameter | Baseline | Post-ISMN (Peak Effect) | % Change |

| Femoral Artery Diameter (mm) | |||

| Peak Systolic Velocity (cm/s) | |||

| Mean Blood Pressure (mmHg) | |||

| Heart Rate (bpm) |

Table 2: Ex Vivo Vasodilation Data

| ISMN Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |

| 10⁻⁹ | ||

| 10⁻⁸ | ||

| 10⁻⁷ | ||

| 10⁻⁶ | ||

| 10⁻⁵ | ||

| EC₅₀ (M) |

Note on Dosages: The oral LD50 of isosorbide in rats is 2010 mg/kg.[8] For inducing hemodynamic effects, much lower doses are used. For instance, bolus injections of 0.25-250 mg/kg have been shown to decrease arterial blood pressure in a dose-dependent manner in rats.[6] The starting dose for oral administration in clinical settings is often around 20 mg.[2][9] Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.

Conclusion

The protocols described provide robust methods for inducing and quantifying this compound-induced vasodilation in rats. The in vivo approach offers the advantage of studying systemic hemodynamic effects in a whole-animal model, while the ex vivo method allows for a more direct investigation of the vascular smooth muscle response. Together, these protocols can provide a comprehensive understanding of the vasodilatory properties of this compound and other vasoactive compounds.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Articles [globalrx.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is the mechanism of Isosorbide? [synapse.patsnap.com]

- 5. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]

- 6. Tolerance to nitroglycerin induced by isosorbide-5-mononitrate infusion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. reprocell.com [reprocell.com]

- 8. Isosorbide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

Application Notes and Protocols: In Vitro Assessment of Isosorbide Mononitrate Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide mononitrate (ISMN), an organic nitrate and a primary active metabolite of isosorbide dinitrate, is a well-established vasodilator used in the treatment of angina pectoris.[1] Its mechanism of action involves the release of nitric oxide (NO), a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation.[1] Beyond its cardiovascular applications, emerging research has explored the potential of NO donors in oncology. High concentrations of NO can be cytotoxic to cancer cells, and studies have investigated the anti-tumor effects of NO-releasing drugs.[2]

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/PI assay for apoptosis detection.

Data Presentation

The cytotoxic effects of this compound can vary significantly depending on the cell type and whether it is used as a single agent or in combination with other drugs.

Table 1: Summary of this compound (ISMN) Cytotoxicity Data

| Cell Line | Cell Type | Assay | ISMN Concentration | Observation | Source |

| HCT116 | Human Colon Carcinoma | MTT | 2 mM and 4 mM | No significant cytotoxicity alone. Synergistic growth inhibition with aspirin. | [3] |

| SW620 | Human Colon Carcinoma | MTT | 4 mM | No obvious inhibitory effect alone. Enhanced growth inhibition with aspirin. | [3] |

| EA.hy926 | Human Umbilical Vein Endothelial | MTT | 2 mM and 4 mM | Non-cytotoxic concentrations. Did not significantly alter aspirin's low inhibitory effect. | [3] |

| WEHI-164 | Murine Fibrosarcoma | Trypan Blue & MTT | 4x10⁻⁶ - 1.6x10⁻³ M | No significant effect on proliferative activity. | [4] |

| PBMCs | Human Peripheral Blood Mononuclear Cells | Trypan Blue & MTT | 4x10⁻⁶ - 1.6x10⁻³ M | No significant effect on proliferative activity. | [4] |

| LLC | Lewis Lung Carcinoma | Growth Assay | Not Specified | No effect on growth characteristics in vitro. | [5] |

| Endothelial Cells | Bovine, Rabbit, Human | Growth Assay | Not Specified | No effect on growth characteristics in vitro. | [5] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound (ISMN)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ISMN in complete culture medium. Remove the old medium from the wells and add 100 µL of the ISMN solutions at various concentrations. Include a vehicle control (medium with the same solvent concentration used for ISMN) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cytotoxicity.

Materials:

-

This compound (ISMN)

-

LDH cytotoxicity assay kit

-

96-well plates

-

Complete cell culture medium

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

-

Stop Reaction: Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (ISMN)

-

Annexin V-FITC/PI apoptosis detection kit

-

Flow cytometer

-

Binding buffer

-

Phosphate-buffered saline (PBS)

-

6-well plates or culture flasks

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and treat with different concentrations of ISMN for the desired time.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

Signaling Pathway

Caption: this compound Signaling Pathway.

Experimental Workflow

Caption: General Workflow for In Vitro Cytotoxicity Assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Does administration of this compound affect cellular proliferation in oral squamous cell carcinoma? A prospective randomized clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of angiogenesis, tumour growth and metastasis by the NO-releasing vasodilators, this compound and dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Development of Sustained-Release Isosorbide Mononitrate Formulations

Introduction

Isosorbide mononitrate is an organic nitrate primarily used for the prophylactic treatment of angina pectoris, a condition caused by coronary artery disease.[1][2] It acts as a vasodilator by releasing nitric oxide (NO), which relaxes vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[3][4][5] This vasodilation decreases the heart's oxygen demand and improves blood flow to the myocardium.[1][4] The elimination half-life of this compound is approximately 4-5 hours, necessitating frequent administration of immediate-release formulations (2-3 times daily) to maintain therapeutic plasma concentrations.[6][7] Such a dosing regimen can lead to poor patient compliance and the development of nitrate tolerance.[6]

Sustained-release (SR) oral delivery systems are designed to release the drug over an extended period, maintaining effective plasma concentrations and improving patient compliance by reducing dosing frequency.[7] For this compound, SR formulations can provide therapeutic coverage for 12 to 24 hours with a once-daily dosing schedule.[8][9] This application note provides an overview of the development, characterization, and evaluation of sustained-release formulations of this compound for research purposes.

Formulation Development

The primary goal in developing SR formulations of this compound is to control the drug release rate from the dosage form. Common approaches include matrix systems and osmotic pump technology.

-

Matrix Tablets: This is one of the most common and cost-effective methods for producing SR formulations.[7] In this system, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer network and/or erosion of the matrix. Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are frequently used as they form a gel layer upon contact with aqueous fluids, which controls drug release.[7] Other polymers used include Eudragit NE30D and Ethylcellulose.[7] The tablets are typically prepared by wet granulation or direct compression methods.[7][10]

-

Osmotic Pump Tablets: This technology utilizes osmotic pressure as the driving force for controlled drug delivery.[6][11] The core tablet contains the drug, an osmotic agent (like sodium chloride), and other excipients.[6] This core is then coated with a semi-permeable membrane that has a small, precisely drilled orifice.[12] When the tablet comes into contact with gastrointestinal fluids, water enters the core through the membrane, dissolving the drug and the osmotic agent, which then creates a high osmotic pressure that pumps the drug solution out through the orifice at a controlled rate.[12] The drug release from these systems is generally independent of the pH and hydrodynamics of the gastrointestinal tract.[6][11]

Characterization of SR Formulations

Before and after compression, the formulation materials and the final tablets are evaluated for various physicochemical properties to ensure quality and consistency.

-

Pre-compression Parameters: The granulated powder blend is evaluated for properties like angle of repose, bulk density, tapped density, compressibility index, and Hausner's ratio to ensure good flowability and compressibility.[6][11]

-

Post-compression Parameters: The prepared tablets are characterized for weight variation, thickness, hardness, friability, and drug content (assay).[6][7][11] These tests ensure the uniformity and mechanical integrity of the tablets.

Data Presentation

Table 1: Example Formulation Compositions for this compound SR Tablets

| Ingredient | Function | Formulation 1 (Matrix) | Formulation 2 (Osmotic) |

| This compound | Active Pharmaceutical Ingredient | 60 mg | 60 mg |

| HPMC K4M | Release-retarding polymer | 100 mg | - |

| Eudragit NE30D | Release-retarding polymer | 20 mg | - |

| Ethylcellulose | Release-retarding polymer | 20 mg | - |

| Lactose | Diluent | q.s. to 300 mg | 150 mg |

| Sodium Chloride | Osmotic agent | - | 50 mg |

| PVP | Binder/Pore former | 15 mg | 10 mg |

| Magnesium Stearate | Lubricant | 3 mg | 3 mg |

| Silicon Dioxide | Glidant | 3 mg | - |

| Cellulose Acetate | Semi-permeable membrane | - | Coating |

| PEG 4000 | Plasticizer/Pore former | - | Coating |

Note: The quantities are for illustrative purposes and would require optimization based on experimental results.

Table 2: Comparative In-Vitro Dissolution Profile

| Time (hours) | Marketed SR Tablet (%) | Optimized Formulation F5 (%) |

| 0.5 | 6.82 | 7.2 |

| 1 | 15.3 | 14.8 |

| 2 | 26.4 | 24.6 |

| 4 | 45.2 | 43.8 |

| 6 | 63.7 | 61.5 |

| 8 | 78.9 | 76.4 |

| 12 | 92.1 | 90.3 |

| 24 | 98.5 | 97.8 |

Data adapted from a study on osmotic pump tablets, showing a comparison with a marketed product.[6]

Table 3: Pharmacokinetic Parameters of this compound SR Formulations in Healthy Volunteers (Fasting State)

| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC0-t (ng·h/mL) | t1/2 (hours) |

| Test SR Tablet (40 mg) | 487.54 ± 69.17 | 3.75 | 8701.4 | ~5-6 |

| Reference SR Tablet (40 mg) | 529.76 ± 84.64 | 4.00 | 8476.0 | ~5-6 |

| Extended-Release (60 mg) | 557 | ~3 | - | 6.2 |

| Extended-Release (120 mg) | 1151 | ~3 | - | 6.2 |

Data compiled from multiple pharmacokinetic studies.[13][14][15][16]

Experimental Protocols

Protocol 1: Preparation of this compound SR Matrix Tablets by Wet Granulation

-

Weighing and Blending: Accurately weigh this compound, release-retarding polymers (e.g., HPMC), and diluents (e.g., lactose).[7] Mix the ingredients in a planetary mixer for 15 minutes to ensure uniform distribution.

-

Granulation: Prepare a binder solution by dissolving a binder (e.g., PVP) in a suitable solvent like isopropyl alcohol.[6] Add the binder solution slowly to the powder blend while mixing to form a coherent wet mass.

-

Wet Screening: Pass the wet mass through a #12 or #16 mesh screen to produce granules.

-

Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 40-50°C until the moisture content is within the desired range (typically <2%).

-

Dry Screening: Pass the dried granules through a #20 mesh screen to break any aggregates and ensure size uniformity.

-

Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., silicon dioxide) to the dried granules and blend for 5 minutes.[6]

-

Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of this compound SR Tablets

-

Apparatus: USP Type II (Paddle) apparatus.[17]

-

Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1N HCl (first 2 hours) followed by phosphate buffer pH 6.8, or single pH media like phosphate buffer pH 6.8 for the entire duration.[6][7][11]

-

Temperature: Maintain the medium at 37 ± 0.5°C.

-

Paddle Speed: 50 or 75 RPM.[17]

-

Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[11] c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 µm filter.

-

Analysis: Analyze the samples for this compound concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at ~220 nm) or HPLC.[18][19]

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[7][17]

Protocol 3: In-Vivo Pharmacokinetic Study in Healthy Volunteers

-

Study Design: A randomized, open-label, two-period, single-dose crossover design is commonly used for bioequivalence studies.[14][20] The study should be conducted under both fasting and fed conditions.[14]

-

Subjects: Enroll a sufficient number of healthy adult volunteers after obtaining informed consent.

-

Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference SR tablet with a specified volume of water. b. Collect serial blood samples (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 36 hours) post-dose.[14] c. A washout period of at least 5 days should be maintained between the two study periods.[14] d. In the second period, subjects who received the test formulation will receive the reference, and vice-versa.

-

Sample Analysis: Separate plasma from the blood samples and store frozen until analysis. Determine the plasma concentrations of this compound using a validated bioanalytical method, typically LC-MS/MS.[17][21]

-

Pharmacokinetic Analysis: Use non-compartmental methods to determine pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable concentration), and AUC0-∞ (AUC extrapolated to infinity).[14][20]

-

Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data to determine if the 90% confidence intervals for the ratio of the test to reference product fall within the bioequivalence acceptance range of 80-125%.[14][21]

Mandatory Visualizations

Caption: Signaling pathway of this compound.

Caption: Experimental workflow for SR tablet development.

Caption: Drug release mechanisms from a matrix tablet.

References

- 1. orientjchem.org [orientjchem.org]

- 2. New Spectrophotometric Method for the Estimation of this compound in Bulk and Tablet Formulation – Oriental Journal of Chemistry [orientjchem.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is the mechanism of Isosorbide? [synapse.patsnap.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. neliti.com [neliti.com]

- 8. Sustained-release this compound (50 mg): optimization of a once-daily dosage form for long-term treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. Development and evaluation of extended release formulations of this compound based on osmotic technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Single and multiple dose pharmacokinetic studies of oral sustained release and non-sustained release formulations of isosorbide-5-mononitrate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Safety with Bioequivalence of this compound Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of isosorbide-5-mononitrate after oral administration of an extended-release mononitrate formulation versus a standard dinitrate formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Single and multiple dose pharmacokinetic studies of oral sustained release and non-sustained release formulations of isosorbide-5-mononitrate in healthy volunteers. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. A validated high performance liquid chromatographic method for analysis of this compound in bulk material and extended release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacokinetics and Safety with Bioequivalence of this compound Sustained-Release Tablets in Chinese Healthy Volunteers: Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vitro dissolution and in vivo bioequivalence evaluation of two brands of isosorbide 5-mononitrate sustained release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Techniques for the Detection of Isosorbide Mononitrate and Its Metabolites: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative determination of isosorbide mononitrate (ISMN) and its primary metabolites, isosorbide-2-mononitrate (IS-2-MN) and isosorbide-5-mononitrate (IS-5-MN). The methodologies covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Introduction

This compound is an organic nitrate vasodilator used for the prevention of angina pectoris. It is an active metabolite of isosorbide dinitrate (ISDN). Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, bioequivalence testing, quality control of pharmaceutical formulations, and therapeutic drug monitoring. This document outlines various validated methods for the analysis of ISMN and its related compounds in different matrices such as human plasma, raw materials, and dosage forms.

Metabolic Pathway of Isosorbide Dinitrate

Isosorbide dinitrate undergoes extensive first-pass metabolism in the liver, where it is denitrated to form its two major active metabolites, isosorbide-2-mononitrate and isosorbide-5-mononitrate. IS-5-MN is the primary and more pharmacologically active metabolite.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the determination of this compound and its metabolites.

Table 1: Liquid Chromatography-Based Methods

| Analyte(s) | Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |

| IS-5-MN | HPLC-MS/MS | Human Plasma | 5.00 | 5.00–1000 | 87.0 | [1][2] |

| IS-5-MN | HPLC-MS | Human Plasma | 1.04 | 1.04–1040 | >85 (not specified) | [3] |

| IS-2-MN & IS-5-MN | LC-ESI-MS/MS | Rat & Human Plasma | 25.0 (IS-2-MN), 12.4 (IS-5-MN) | 25.0–5050 (IS-2-MN), 12.4–2500 (IS-5-MN) | Not specified | [4] |

| ISDN, IS-2-MN, IS-5-MN | LC-MS/MS | Plasma | 1 (ISDN, IS-2-MN), 0.1 (IS-5-MN) | Not specified | Not specified | [5] |

| ISMN | HPLC-UV | Injection | 0.8 ng (on column) | Not specified | Not specified | [6] |

| ISMN | HPLC-UV | Human Plasma | 10 | 10-800 | Not specified | [7] |

Table 2: Gas Chromatography-Based Methods

| Analyte(s) | Method | Matrix | LOD/LLOQ | Recovery (%) | Reference |